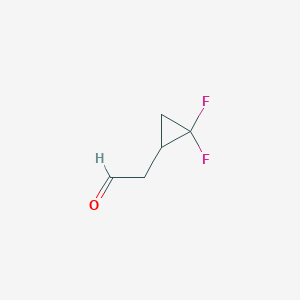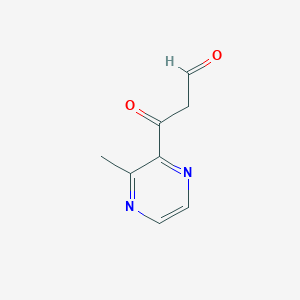![molecular formula C19H21ClN6O B13066141 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is a compound known for its role as a selective, orally active inhibitor of protein kinase B (PKB or Akt). PKB is a crucial component of intracellular signaling pathways that regulate cell growth and survival. This compound has shown potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. The variation of the linker group between the piperidine and the lipophilic substituent is a key step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives .
Applications De Recherche Scientifique
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine derivatives.
Biology: It is used to study the role of PKB in cellular signaling pathways.
Medicine: It has potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer.
Industry: It may be used in the development of new pharmaceuticals targeting PKB
Mécanisme D'action
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This anchors to the inner side of the plasma membrane, promoting the activation of PKB by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are structurally similar but differ in the lipophilic substitution.
®-3-(7-(methyl(7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1 selective inhibitor with a different core scaffold
Uniqueness
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is unique due to its potent and orally bioavailable inhibition of PKB. This selectivity and bioavailability make it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C19H21ClN6O |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25) |
Clé InChI |
ZAKQHTHXPLCEAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


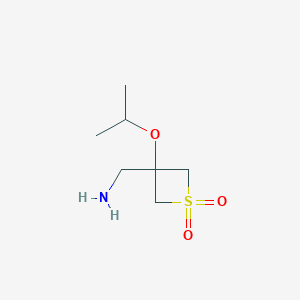
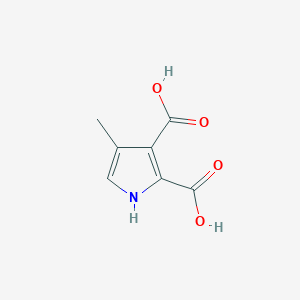
![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
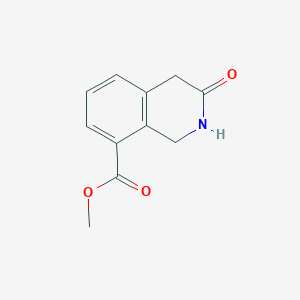
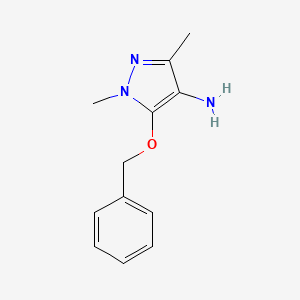
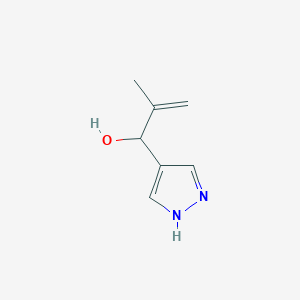
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
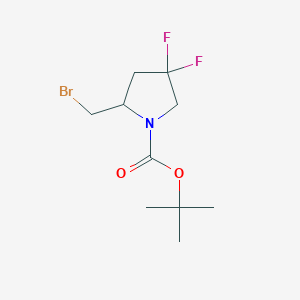
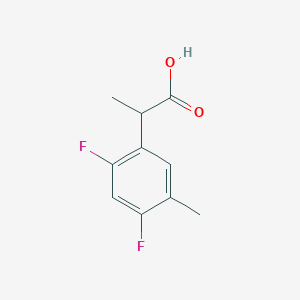
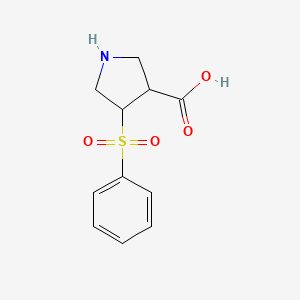
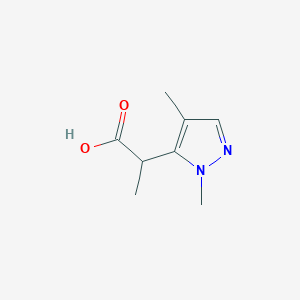
![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
